Product packaging for Chamissonin(Cat. No.:CAS No. 24112-94-5)

Chamissonin

Cat. No.: B1236958
CAS No.: 24112-94-5
M. Wt: 264.32 g/mol
InChI Key: OFUAVIXDDSZNME-BRWWALNOSA-N
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Description

Historical Context of Chamissonin Discovery and Early Investigations

This compound is a naturally occurring chemical compound classified as a sesquiterpene lactone. neocities.orgnih.gov Its discovery and initial characterization are rooted in the phytochemical exploration of the plant genus Ambrosia, which is part of the Asteraceae family. nih.govresearchgate.net Early investigations in the mid to late 20th century focused on isolating and identifying the chemical constituents of various Ambrosia species, known for producing a diverse array of sesquiterpene lactones. researchgate.netdntb.gov.ua

The structure of this compound was first reported in a 1969 publication. nih.gov It was isolated from plants such as Ambrosia chamissonis and Ambrosia acanthicarpa. dntb.gov.uamdpi.com These initial studies were foundational, providing the chemical structure and stereochemistry necessary for all subsequent research. The work was part of a broader effort to understand the complex secondary metabolites produced by the Asteraceae family, which are known for their structural complexity and chemical diversity. nih.gov

Academic Significance of this compound within Natural Product Chemistry

The academic significance of this compound is intrinsically linked to its classification as a germacranolide, a major subclass of sesquiterpene lactones. naturalproducts.netnih.gov Natural product chemistry, a field dedicated to the isolation, structure elucidation, synthesis, and study of chemical substances produced by living organisms, regards sesquiterpene lactones as a particularly important class of compounds. researchgate.netekb.eg

The study of molecules like this compound contributes significantly to several key areas:

Structural Diversity: The intricate and sterically complex framework of this compound is a prime example of the unique molecular architectures that nature can produce. These structures present ongoing challenges and opportunities for spectroscopic analysis and total synthesis. nih.gov

Biosynthesis: Investigating this compound and its analogs in plants helps to unravel the complex biosynthetic pathways that lead to the formation of terpenoids. researchgate.net Understanding these pathways is a fundamental goal in chemical biology.

Chemosystematics: The presence and distribution of specific sesquiterpene lactones, including this compound, are used as taxonomic markers to classify plants and infer their evolutionary relationships (phylogenetics). dntb.gov.uaresearchgate.net The unique chemical profile of a plant species can serve as a "fingerprint" for its classification.

The field of natural product chemistry continues to be a vital source of new chemical entities that can serve as scaffolds for further scientific investigation. frontiersin.org

Overview of Major Research Domains Pertaining to this compound

Research involving this compound can be categorized into several distinct, yet often interconnected, scientific domains:

Phytochemistry and Isolation: This research involves the extraction, isolation, and purification of this compound from its natural plant sources. mdpi.com Modern chromatographic and spectroscopic techniques are employed to identify and characterize the compound and its derivatives, such as this compound diacetate, from complex plant extracts. neocities.orgnih.gov

Chemical Synthesis: The total synthesis of complex natural products like this compound is a significant benchmark in organic chemistry. Such research drives the development of new synthetic methodologies and strategies for constructing complex molecular architectures.

Biological Activity Screening: this compound and other sesquiterpene lactones are frequently investigated for their biological activities in laboratory settings. A significant body of research focuses on the cytotoxic and antineoplastic properties of these compounds in vitro. neocities.orgnih.govstenutz.eu These studies aim to understand the molecule's interaction with biological systems at a cellular level.

Chemosystematics and Ecology: Researchers use the presence or absence of this compound and related compounds in various plant populations, such as in the genera Ambrosia and Helianthus, to study the chemical variations between and within species. researchgate.netresearchgate.net This contributes to understanding plant evolution and the ecological roles of secondary metabolites.

Chemical Compound Data

The following tables provide key identifying and chemical property information for this compound and a common derivative.

Table 1: Properties of this compound

Property Value
Molecular Formula C15H20O4
Molar Mass 264.32 g/mol
IUPAC Name (3aR,4R,5E,7R,9E,11aS)-4,7-dihydroxy-6,10-dimethyl-3-methylene-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-2-one
InChIKey OFUAVIXDDSZNME-BRWWALNOSA-N
Class Sesquiterpene Lactone (Germacranolide)

Data sourced from multiple chemical databases. stenutz.eu

Table 2: Properties of this compound diacetate

Property Value
Molecular Formula C19H24O6
Molar Mass 348.39 g/mol
IUPAC Name [(3aR,4R,5E,7R,9E,11aS)-4-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-7-yl] acetate (B1210297)
InChIKey DEBBYPCBXVYUCZ-WZLFHOKTSA-N
Class Germacranolide

Data sourced from multiple chemical databases. naturalproducts.netnih.gov

Mentioned Chemical Compounds

The following table lists the chemical compounds referred to in this article.

Table 3: List of Chemical Compounds

Compound Name
Artemisiifolin
This compound
This compound diacetate
Confertiflorin
Cumambrin B
Deacetylconfertiflorin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B1236958 Chamissonin CAS No. 24112-94-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24112-94-5

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aS,4R,5E,7R,9E,11aS)-4,7-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O4/c1-8-4-5-11(16)9(2)7-12(17)14-10(3)15(18)19-13(14)6-8/h4,7,11-14,16-17H,3,5-6H2,1-2H3/b8-4+,9-7+/t11-,12-,13+,14+/m1/s1

InChI Key

OFUAVIXDDSZNME-BRWWALNOSA-N

SMILES

CC1=CCC(C(=CC(C2C(C1)OC(=O)C2=C)O)C)O

Isomeric SMILES

C/C/1=C\C[C@H](/C(=C/[C@H]([C@H]2[C@H](C1)OC(=O)C2=C)O)/C)O

Canonical SMILES

CC1=CCC(C(=CC(C2C(C1)OC(=O)C2=C)O)C)O

Origin of Product

United States

Natural Occurrence and Botanical Sources of Chamissonin

Identification of Chamissonin-Producing Plant Families and Genera

The primary plant family associated with the production of this compound is Asteraceae , a large and diverse family of flowering plants. Within this family, the genus Ambrosia is a significant source of this compound. qmclab.comresearchgate.net Several species within this genus have been identified as containing this compound.

Another genus within the Asteraceae family, Helianthus , has also been reported to produce derivatives of this compound, such as this compound, 3-acetyl. researchgate.net

Table 1: Plant Families and Genera Known to Produce this compound and its Derivatives

FamilyGenusCompound
AsteraceaeAmbrosiaThis compound
AsteraceaeHelianthusThis compound, 3-acetyl

Geographic Distribution and Habitat of this compound-Yielding Flora

The plants that produce this compound are found in various regions across the globe, with a notable concentration in the Americas. researchgate.net

Ambrosia species are widespread, with a significant presence in the southwestern United States and northern Mexico, with the Sonoran Desert being a center of diversity. nih.gov Some species are also found in Central and South America. nih.gov Ambrosia acanthicarpa, a known source of this compound, is found in the western United States, from eastern Washington and Oregon, through California, and east to the Dakotas, Nebraska, Kansas, and Texas. nih.govbotanical-dermatology-database.info Ambrosia chamissonis is a coastal species found along the Pacific Coast of North America, from British Columbia to Baja California, and has been introduced to the coast of Chile. slideheaven.comneocities.org These plants often thrive in disturbed or ruderal habitats. researchgate.netnih.gov

Helianthus species are also native to North America, with a wide distribution across the continent. researchgate.net

Table 2: Geographic Distribution of Selected this compound-Producing Species

SpeciesNative RegionsHabitat
Ambrosia acanthicarpaWestern United StatesVarious locations
Ambrosia chamissonisPacific Coast of North America, introduced to coastal ChileCoastal sandy or gravelly upper beaches and shorelines

Chemodiversity and Variability of this compound Content within Plant Species

The presence and concentration of this compound can exhibit significant variability, not only between different species but also within populations of the same species. slideheaven.com This chemical diversity is a common characteristic of plants that produce sesquiterpene lactones. ubc.ca

For instance, in Ambrosia chamissonis, the production of this compound varies geographically. slideheaven.com Populations in the southern part of its North American range, particularly south of San Mateo County, California, tend to have this compound as a major constituent. slideheaven.com In contrast, populations further north may produce it less frequently or in smaller quantities. slideheaven.com

This variability can be attributed to genetic differences between populations, which have adapted to different local environments. ubc.ca The chemical profile of a plant, including its this compound content, is a complex trait influenced by its genetic makeup.

Environmental and Biotic Factors Influencing this compound Production in Plants

The production of secondary metabolites like this compound in plants is not static and can be influenced by a range of external factors. d-nb.infomaxapress.com These factors can be broadly categorized as environmental (abiotic) and biotic.

Environmental (Abiotic) Factors:

Light: The intensity, duration, and quality of light can affect plant metabolism and the production of secondary compounds. oregonstate.edu

Temperature: Temperature fluctuations can modulate the synthesis of secondary metabolites. maxapress.comoregonstate.edu

Soil Composition: The chemical and physical properties of the soil, including nutrient availability and pH, play a crucial role in plant growth and the production of secondary metabolites. scielo.brcropnuts.com Studies have shown that soil characteristics can explain a significant portion of the variation in the production of other secondary metabolites. scielo.br

Biotic Factors:

Herbivory and Pathogen Attack: The production of sesquiterpene lactones is often a defense mechanism against herbivores and pathogens. maxapress.com Increased pressure from these biotic stressors can lead to an upregulation of compounds like this compound.

The interplay of these factors creates a complex regulatory network that determines the amount of this compound produced by a plant at any given time. The variability in these conditions contributes to the chemodiversity observed in this compound-producing species. nih.gov

Isolation and Purification Methodologies for Chamissonin

Extraction Techniques from Plant Biomass

The initial step in isolating chamissonin involves its extraction from the raw plant material. This process aims to liberate the compound from the complex matrix of the plant's cellular structure. mdpi.comicm.edu.plresearchgate.net

Conventional Solvent Extraction Methods

Traditional methods for extracting compounds like this compound from plant biomass have long relied on the principle of solvent extraction. scielo.brnih.gov These techniques involve the use of organic solvents to dissolve and separate the target compound from the solid plant material. nih.gov

Commonly employed methods include:

Maceration: This simple technique involves soaking the powdered plant material in a selected solvent for an extended period, often with periodic agitation. ijprajournal.comtnau.ac.in It is a straightforward process but can be time-consuming and may result in lower extraction efficiency. nih.gov

Soxhlet Extraction: A more efficient continuous extraction method where the plant material is placed in a thimble and repeatedly washed with fresh, distilled solvent. ijprajournal.comtnau.ac.in While effective, this method can expose heat-sensitive compounds like this compound to thermal degradation. scielo.brijprajournal.com

Decoction: This method involves boiling the plant material in a solvent, typically water. tnau.ac.in It is generally suitable for water-soluble and heat-stable constituents. tnau.ac.in

The choice of solvent is critical and is based on the polarity of this compound to ensure optimal solubility and extraction yield. nih.gov

Advanced Extraction Technologies

To overcome the limitations of conventional methods, several advanced extraction technologies have been developed. These "green" techniques often offer advantages such as reduced solvent consumption, shorter extraction times, and higher efficiency. nih.govnih.gov

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govajgreenchem.com By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. nih.govajgreenchem.com SFE is particularly advantageous for its ability to extract thermally labile compounds without degradation and leaves no toxic solvent residues. nih.govajgreenchem.com The use of co-solvents can further enhance the extraction efficiency of moderately polar compounds. mdpi.com

Microwave-Assisted Extraction (MAE): In MAE, microwave energy is used to heat the solvent and plant material, leading to the disruption of plant cells and the release of target compounds. nih.govmdpi.com This method significantly reduces extraction time and solvent volume compared to conventional techniques. nih.gov The efficiency of MAE is influenced by factors such as microwave power, extraction time, and the solvent-to-biomass ratio. mdpi.com

Table 1: Comparison of Extraction Techniques

Feature Conventional Solvent Extraction Supercritical Fluid Extraction (SFE) Microwave-Assisted Extraction (MAE)
Principle Dissolution in organic solvents. nih.gov Extraction using a supercritical fluid. nih.gov Heating with microwave energy. mdpi.com
Advantages Simple, low equipment cost. ijprajournal.com High selectivity, no toxic residue, good for thermolabile compounds. nih.govajgreenchem.com Fast, reduced solvent use, high efficiency. nih.gov
Disadvantages Long extraction times, large solvent volume, potential thermal degradation. scielo.brnih.gov High initial equipment cost. uobasrah.edu.iq Potential for localized overheating.
Key Parameters Solvent type, time, temperature. nih.gov Pressure, temperature, co-solvent. nih.gov Microwave power, time, solvent type. mdpi.com

Chromatographic Separation Strategies

Following extraction, the crude extract containing this compound and a multitude of other plant constituents undergoes a series of chromatographic separations to isolate the target compound. analytica-world.comjackwestin.combioanalysis-zone.com

Column Chromatography Techniques

Column chromatography is a fundamental purification technique used to separate compounds from a mixture based on their differential adsorption to a stationary phase. column-chromatography.combnmv.ac.in

Silica (B1680970) Gel Column Chromatography: Silica gel is a highly porous adsorbent and is the most commonly used stationary phase for separating moderately polar compounds like sesquiterpenoid lactones. column-chromatography.com The crude extract is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (mobile phase) is passed through the column. rochester.edu Compounds separate based on their polarity, with less polar compounds eluting first. researchgate.net For difficult separations, a gradient elution, where the polarity of the mobile phase is gradually increased, can be employed. rochester.edu

Sephadex Column Chromatography: Sephadex is a size-exclusion chromatography medium that separates molecules based on their size. researchgate.netupenn.edu It is particularly useful for separating compounds with similar polarities but different molecular weights. researchgate.net In the context of this compound purification, Sephadex LH-20 is often used as a clean-up step to remove pigments and other impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications for Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique that provides high resolution and is often used in the final stages of purification. researchgate.netthermofisher.comnih.gov

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the purification of natural products. researchgate.net It employs a non-polar stationary phase and a polar mobile phase. researchgate.net For the purification of this compound, a C18 column is typically used. The separation is based on the hydrophobic interactions between the compound and the stationary phase. researchgate.net By using a gradient of solvents, such as water and acetonitrile (B52724) or methanol (B129727), a fine separation can be achieved, yielding highly pure this compound. nih.govgoogle.com

Countercurrent Chromatography (CCC) in this compound Isolation

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating issues like irreversible adsorption of the sample. aocs.orgmdpi.com

High-Speed Countercurrent Chromatography (HSCCC): In HSCCC, a biphasic solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. aocs.orgufrj.br The selection of a suitable solvent system is crucial for a successful separation and is based on the partition coefficient of the target compound. aocs.org HSCCC is a preparative technique capable of handling large sample loads, making it an efficient method for the single-step isolation of compounds like this compound from a complex crude extract. aocs.orgnih.gov

Table 2: Chromatographic Techniques for this compound Purification

Technique Stationary Phase Mobile Phase Separation Principle Application in this compound Purification
Silica Gel Column Chromatography Silica Gel. column-chromatography.com Organic Solvents (e.g., Hexane, Ethyl Acetate). rochester.edu Adsorption based on polarity. researchgate.net Initial fractionation of the crude extract. researchgate.net
Sephadex Column Chromatography Sephadex (e.g., LH-20). researchgate.net Organic Solvents (e.g., Methanol). researchgate.net Size exclusion. researchgate.net Removal of pigments and high molecular weight impurities. researchgate.net
Reversed-Phase HPLC (RP-HPLC) Non-polar (e.g., C18). researchgate.net Polar (e.g., Water/Acetonitrile gradient). nih.gov Partitioning based on hydrophobicity. researchgate.net Final purification to high purity. thermofisher.com
Countercurrent Chromatography (CCC) Liquid. ufrj.br Immiscible Liquid. aocs.org Partitioning between two liquid phases. aocs.org Preparative-scale isolation from crude extracts. nih.gov

Preparative Gas Chromatography (GC)

Preparative Gas Chromatography (prep-GC) is a powerful technique for the isolation and purification of volatile or semi-volatile compounds from complex mixtures. jas.denih.gov While analytical GC focuses on identifying and quantifying substances, prep-GC is designed to separate and collect larger quantities of pure compounds for further analysis or use. researchgate.net This method is particularly suitable for separating components of essential oils and other natural product extracts, which often contain structurally similar terpenes and sesquiterpenoids like this compound. nih.govresearchgate.net

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. scioninstruments.com The vaporized mixture travels through a column containing a stationary phase, carried by an inert mobile phase gas. scioninstruments.com Separation occurs based on the differential partitioning of the compounds between the stationary and mobile phases, which is influenced by factors like boiling point and polarity. scioninstruments.com In prep-GC, columns are designed with a higher loading capacity to handle larger sample volumes compared to analytical GC. researchgate.net

As the separated compounds elute from the column, a portion of the effluent is directed to a detector (e.g., Flame Ionization Detector - FID or Thermal Conductivity Detector - TCD) to generate a chromatogram, while the majority is directed to a fraction collector. jas.deresearchgate.net The software allows for the selection of specific peaks or time windows, directing the desired pure compound into cooled traps for condensation and collection. jas.de This technique is highly effective for separating isomers and other closely related compounds that are difficult to purify by other means. jas.deresearchgate.net Given that this compound is a sesquiterpene lactone, often isolated from plant extracts containing other similar compounds, prep-GC represents a viable, albeit specialized, method for its purification, especially when high purity is required for structural elucidation or biological assays. jas.deresearchgate.net

Crystallization and Recrystallization Methods for High Purity this compound

Crystallization is a fundamental purification technique in chemistry, capable of yielding materials of exceptionally high purity. gea.com For a compound like this compound, obtaining a crystalline solid is crucial for unambiguous structure determination via X-ray crystallography and for ensuring the material is free from impurities that might interfere with biological testing. The process relies on the principle that a compound's solubility in a given solvent decreases as the temperature is lowered, leading to the formation of a highly ordered crystal lattice that excludes impurity molecules. mdpi.com

The general procedure for obtaining high-purity this compound via crystallization would involve:

Solvent Selection : The crude or partially purified this compound extract is dissolved in a minimal amount of a suitable hot solvent or solvent system. An ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

Hot Filtration : If any insoluble impurities are present, the hot solution is filtered to remove them.

Cooling : The clear solution is allowed to cool slowly and without agitation. Slow cooling is critical as it encourages the formation of large, well-defined crystals and minimizes the inclusion of impurities within the crystal lattice. nih.gov

Crystal Collection : Once crystallization is complete, the solid crystals are separated from the cold supernatant (mother liquor), which retains the majority of the soluble impurities, via filtration.

Washing and Drying : The collected crystals are washed with a small amount of the cold crystallization solvent to remove any adhering mother liquor and then dried to remove residual solvent.

For achieving even higher purity, recrystallization (repeating the crystallization process) can be performed. mdpi.com Techniques such as melt crystallization, where a crude liquid melt is cooled to form pure crystals, or static crystallization, which relies on fractional crystallization from a melt, are advanced methods that can yield products with purity levels exceeding 99.9%. gea.commdpi.com These methods are particularly effective for separating isomers or closely related compounds. gea.com

Purity Assessment Methodologies for Isolated this compound

Assessing the purity of an isolated compound is a critical final step in the purification process. gmp-creativebiolabs.com For this compound, a combination of chromatographic and spectroscopic techniques is employed to confirm its identity and determine the level of any residual impurities. chemcon.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity assessment. alwsci.com The isolated this compound is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column under high pressure, and a detector (often a Diode Array Detector, DAD, or UV detector) records the signal. A pure sample will ideally show a single, sharp, and symmetrical peak in the chromatogram. researchgate.net The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks detected. researchgate.net

Gas Chromatography (GC): Coupled with a detector like a Flame Ionization Detector (FID) or Mass Spectrometry (MS), GC is another cornerstone for purity analysis, especially for volatile compounds. alwsci.com It provides high-resolution separation, and the resulting chromatogram can be used to quantify purity based on peak area percentages. chemcon.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools not only for structure elucidation but also for purity assessment. The presence of unexpected signals in the NMR spectrum can indicate impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of a signal from the compound of interest to that of a certified internal standard of known concentration. chemcon.comresearchgate.net

Mass Spectrometry (MS): When coupled with a chromatographic technique (LC-MS or GC-MS), MS provides the molecular weight of the compound. alwsci.com The presence of ions with unexpected mass-to-charge ratios can signify impurities.

Other Methods:

Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess purity. A pure compound should ideally appear as a single spot on the TLC plate when visualized under UV light or with a staining reagent. researchgate.netubc.ca

Melting Point Determination: A pure crystalline solid has a sharp and defined melting point range. The presence of impurities typically causes a depression and broadening of the melting point range. moravek.com

Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the melting point with high precision and can also provide a quantitative measure of total impurity levels in highly pure samples. researchgate.net

By employing a suite of these orthogonal analytical techniques, a comprehensive and reliable assessment of the purity of the isolated this compound can be achieved. gmp-creativebiolabs.comchemcon.com

Structural Elucidation and Characterization Techniques for Chamissonin and Its Derivatives

Spectroscopic Analysis in Chamissonin Structure Determination

Spectroscopic techniques are fundamental in piecing together the structural puzzle of this compound and its derivatives. acs.org Each method provides unique insights into the molecule's functional groups, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. wikipedia.orgemerypharma.commsu.edu It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-¹³ (¹³C). wikipedia.orgnih.gov

1D NMR: One-dimensional NMR spectra, such as ¹H-NMR and ¹³C-NMR, offer initial crucial information. The ¹H-NMR spectrum reveals the number of different types of protons, their relative abundance (through integration), and their neighboring protons (through spin-spin coupling patterns). emerypharma.com The ¹³C-NMR spectrum indicates the number of unique carbon atoms in the molecule. wiley.com

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity of atoms within the this compound framework. emerypharma.comulethbridge.ca

COSY experiments identify protons that are coupled to each other, helping to trace out spin systems within the molecule. emerypharma.com

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting different fragments of the molecule and assigning quaternary carbons. researchgate.net

Detailed analysis of these NMR datasets allows for the complete assignment of all proton and carbon signals, thereby constructing the carbon skeleton and placing the functional groups of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives (Illustrative)

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm, multiplicity, J in Hz)
1 50.1 2.85 (m)
2 28.3 2.10 (m), 1.95 (m)
3 35.6 2.30 (m)
4 138.2 -
5 125.8 5.15 (d, 9.5)
6 82.4 4.60 (t, 9.5)
7 45.3 2.50 (m)
8 25.1 1.80 (m), 1.65 (m)
9 40.2 2.20 (m), 2.05 (m)
10 148.9 -
11 135.5 -
12 170.1 -
13 120.7 6.10 (d, 3.0), 5.50 (d, 3.0)
14 16.5 1.75 (s)

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.govhamamatsu.comrsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of its molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. nih.govmdpi.comresearchgate.net LC separates this compound from a complex mixture, after which it is introduced into the mass spectrometer. In MS/MS, the molecular ion of this compound is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information, helping to identify characteristic substructures within the molecule. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govsci-hub.se The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of key functional groups. For instance, a strong absorption band around 1760-1780 cm⁻¹ is indicative of a γ-lactone carbonyl group, a hallmark of sesquiterpene lactones. unam.mx Other significant bands would correspond to hydroxyl groups (around 3400 cm⁻¹) and carbon-carbon double bonds (around 1650 cm⁻¹). unam.mxresearchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.eduunchainedlabs.comtechnologynetworks.com The absorption of UV or visible light by this compound corresponds to the excitation of electrons to higher energy orbitals. msu.edu The UV spectrum of this compound typically shows absorption maxima related to the α,β-unsaturated γ-lactone and any other conjugated systems present in the molecule. researchgate.netazooptics.com This data helps to confirm the presence and nature of chromophores within the structure.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration

Determining the absolute configuration of a chiral molecule like this compound is crucial. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide this vital stereochemical information. kud.ac.inyoutube.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.combiorxiv.org The resulting CD spectrum, with its characteristic positive or negative Cotton effects, can be related to the spatial arrangement of the chromophores within the molecule. nih.gov By applying empirical rules, such as the lactone sector rule for sesquiterpene lactones, the absolute configuration of the chiral centers in this compound can be deduced. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. kud.ac.in The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also directly related to the stereochemistry of the molecule. Both CD and ORD are powerful tools for assigning the absolute configuration of this compound by comparing its chiroptical data with that of related compounds of known stereochemistry.

X-ray Crystallography for this compound Structure Confirmation

While spectroscopic methods provide a wealth of information leading to a proposed structure, X-ray crystallography offers the most definitive and unambiguous confirmation. wikipedia.orglibretexts.orgucsf.edu This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.orgnih.gov

The diffraction data allows for the calculation of a three-dimensional electron density map of the molecule. nih.gov From this map, the precise positions of all atoms in the crystal lattice can be determined, providing an exact model of the molecular structure, including bond lengths, bond angles, and the absolute stereochemistry. wikipedia.orglibretexts.org The structure of this compound was definitively established through X-ray crystallography of one of its derivatives, providing the final and conclusive evidence for its molecular architecture. unam.mx

Table 2: List of Compounds Mentioned

Compound Name
This compound
Franserin

Computational Chemistry Approaches for Structure Prediction and Validation

Computational chemistry has emerged as a powerful tool in the structural elucidation and characterization of natural products, including sesquiterpene lactones like this compound. These theoretical methods complement experimental data, providing deeper insights into molecular geometry, electronic properties, and conformational analysis. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the application of these techniques to the broader class of sesquiterpene lactones, particularly germacranolides, provides a clear framework for how such analyses would be conducted for this compound and its derivatives.

Density Functional Theory (DFT) for Structural Optimization and Electronic Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For sesquiterpene lactones, DFT calculations are instrumental in predicting and validating molecular structures.

Structural Geometry Optimization: DFT methods are employed to calculate the lowest energy conformation of a molecule. For a complex, flexible structure like a germacranolide, which this compound is, identifying the most stable three-dimensional arrangement is crucial. This is achieved by optimizing the molecular geometry, which involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For instance, in studies of other germacranolides, DFT calculations have been used to determine the conformational preferences of the ten-membered ring, which can adopt various chair and boat-like conformations. These calculations can help to resolve ambiguities in experimental data, such as those from Nuclear Magnetic Resonance (NMR) spectroscopy. A study on the biogenesis of germacranes utilized DFT to explore the transition states of Cope rearrangements, demonstrating the power of this method in understanding reaction mechanisms and stereochemical outcomes. beilstein-journals.orgnih.gov

Electronic Properties and Reactivity: DFT can also be used to calculate various electronic properties that are key to understanding a molecule's reactivity. These properties include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP map, for example, can identify nucleophilic and electrophilic sites within a molecule, offering predictions about its chemical behavior. In a study on other sesquiterpene lactones, DFT was used to analyze structural and electronic requirements for their inhibitory activity on central nervous system receptors. jst.go.jp

A hypothetical application of DFT to this compound would involve optimizing its structure to confirm the stereochemistry at its various chiral centers and to predict the most stable conformation of its cyclodeca-1,5-diene (B80182) ring. The calculated vibrational frequencies from DFT could also be compared with experimental infrared (IR) and Raman spectra to validate the proposed structure.

Computational Method Application to Sesquiterpene Lactones Potential Application to this compound
Density Functional Theory (DFT) - Optimization of molecular geometry. beilstein-journals.org - Prediction of spectroscopic data (NMR, IR). - Analysis of electronic properties (HOMO-LUMO, MEP). jst.go.jp - Elucidation of reaction mechanisms. beilstein-journals.orgnih.gov- Determination of the most stable conformation. - Validation of experimental spectroscopic data. - Prediction of reactive sites for derivatization.
Molecular Dynamics (MD) Simulations - Study of conformational dynamics in solution. - Analysis of interactions with biological macromolecules. nih.gov- Simulation of this compound's behavior in different solvents. - Investigation of its potential binding modes to target proteins.
Quantitative Structure-Activity Relationship (QSAR) - Correlation of structural features with biological activity (e.g., cytotoxicity, anti-inflammatory). medicinacomplementar.com.brnih.govmdpi.com - Identification of key pharmacophores. researchgate.net- Prediction of the biological activities of novel this compound derivatives. - Guiding the design of derivatives with enhanced potency.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape in different solvents or at different temperatures. This is particularly important for understanding how the molecule might behave in a biological system. For example, MD simulations have been used to study the interaction of other sesquiterpene lactones with biological targets, such as proteins, providing insights into their mechanism of action. nih.gov A computational study on sesquiterpene lactones as potential modulators of the cannabinoid receptor type 2 used molecular dynamics simulations to assess the stability of the ligand-receptor complex. nih.gov

In the context of this compound, an MD simulation could reveal the accessible conformations of the ten-membered ring and the orientation of its functional groups in an aqueous environment, which would be crucial for understanding its potential interactions with a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are particularly valuable in drug discovery and medicinal chemistry for predicting the activity of new, unsynthesized compounds.

Numerous QSAR studies have been conducted on various classes of sesquiterpene lactones to understand the structural requirements for their cytotoxic, anti-inflammatory, and antiprotozoal activities. medicinacomplementar.com.brnih.govmdpi.comresearchgate.net These studies typically involve calculating a range of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) for a set of related compounds and then using statistical methods to build a mathematical model that relates these descriptors to their measured biological activity.

For example, a QSAR study on a series of sesquiterpene lactones might reveal that the presence of an α-methylene-γ-lactone moiety and specific stereochemistry at certain positions are crucial for cytotoxicity. researchgate.net Such models can guide the synthesis of new derivatives with potentially enhanced activity.

A QSAR study on this compound and its derivatives, such as this compound diacetate, could be developed to predict their potential biological activities. By synthesizing and testing a small library of this compound derivatives and then building a QSAR model, it would be possible to predict the activity of a much larger set of virtual derivatives, thereby prioritizing the synthesis of the most promising candidates.

Biosynthesis of Chamissonin

Identification of Precursors and Upstream Metabolic Pathways (e.g., MEP, MVA)

The journey to synthesizing chamissonin begins with the universal five-carbon building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). royalsocietypublishing.org Plants employ two distinct pathways to produce these essential precursors, operating in different cellular compartments. royalsocietypublishing.orgtandfonline.com

The mevalonate (B85504) (MVA) pathway , located in the cytoplasm, starts with the condensation of three acetyl-CoA molecules to eventually form mevalonic acid, which is then converted to IPP. sysbio.sewur.nl Concurrently, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway operates within the plastids. royalsocietypublishing.orgnih.gov This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates to generate IPP and DMAPP. wur.nl

Table 1: Key Precursors in this compound Biosynthesis

PrecursorAbbreviationCarbon AtomsBiosynthetic Pathway(s)Role
Acetyl-Coenzyme AAcetyl-CoA2MVA PathwayInitial building block
Pyruvic Acid3MEP PathwayInitial building block
Glyceraldehyde-3-phosphate3MEP PathwayInitial building block
Isopentenyl PyrophosphateIPP5MVA & MEP PathwaysUniversal isoprene (B109036) unit
Dimethylallyl PyrophosphateDMAPP5MVA & MEP PathwaysUniversal isoprene unit
Farnesyl PyrophosphateFPP15MVA & MEP PathwaysDirect precursor to sesquiterpenes

Enzymology of this compound Biosynthesis

The conversion of the linear FPP molecule into the complex, cyclic structure of this compound is orchestrated by a series of specialized enzymes. While the precise enzymatic cascade for this compound is yet to be fully elucidated, research on related germacranolides provides a well-established framework.

Characterization of Key Biosynthetic Enzymes and Gene Clusters

The biosynthesis of sesquiterpene lactones in plants, particularly within the Asteraceae family where they are abundant, often involves genes that are organized into biosynthetic gene clusters (BGCs) . tandfonline.comresearchgate.netnih.gov This genomic arrangement facilitates the co-regulation and inheritance of the entire metabolic pathway. nih.gov The key enzymes expected to be involved in this compound biosynthesis include:

Germacrene A Synthase (GAS): This enzyme catalyzes the first committed step in germacranolide biosynthesis: the cyclization of FPP to form the germacrene A skeleton. royalsocietypublishing.orgtandfonline.comnih.gov

Germacrene A Oxidase (GAO): A cytochrome P450 monooxygenase (typically from the CYP71AV family) that performs a three-step oxidation of germacrene A to yield germacrenoic acid. royalsocietypublishing.orgtandfonline.comnih.gov

Costunolide (B1669451) Synthase (COS) and other P450s: Following the formation of germacrenoic acid, further hydroxylations are required to create the lactone ring and other specific functional groups found in this compound. Costunolide synthase (from the CYP71BL family) is a known enzyme that hydroxylates germacrenoic acid, leading to the formation of the germacranolide, costunolide. tandfonline.comnih.govresearchgate.net It is highly probable that specific P450 enzymes, homologous to known STLs hydroxylases, are responsible for the precise hydroxylations at the C-1 and C-8 positions of the this compound core structure.

Mechanistic Aspects of Enzyme-Catalyzed Reactions

The enzymatic transformations in this compound biosynthesis are chemically sophisticated. The process begins with the complex cyclization of FPP by GAS, involving carbocationic intermediates. researchgate.net This is followed by a series of regio- and stereospecific hydroxylations catalyzed by cytochrome P450 enzymes. These enzymes utilize molecular oxygen and NADPH as a cosubstrate to introduce hydroxyl groups onto the terpene backbone. nih.gov The formation of the characteristic γ-lactone ring of germacranolides like this compound is believed to occur via the hydroxylation of the carboxylic acid intermediate, followed by spontaneous or enzyme-assisted lactonization. royalsocietypublishing.orgwur.nl

Genetic Regulation of this compound Biosynthesis

The production of this compound, like other plant secondary metabolites, is tightly regulated at the genetic level. This regulation allows the plant to control the timing and level of compound production in response to developmental cues and environmental stresses. nih.govmdpi.com The expression of the biosynthetic genes, such as terpene synthases and P450s, is controlled by various transcription factors (TFs) . mdpi.comnih.gov

Several families of TFs are known to be involved in the regulation of terpenoid biosynthesis in plants, including:

WRKY

MYB (myeloblastosis-related)

AP2/ERF (APETALA2/ethylene responsive factor)

bHLH (basic helix-loop-helix)

NAC (NAM, ATAF, and CUC)

These TFs can act as activators or repressors by binding to specific recognition sites in the promoter regions of the biosynthetic genes, thereby modulating their transcription. nih.gov Plant hormones such as jasmonates and salicylic (B10762653) acid often play a crucial role in signaling pathways that lead to the activation of these transcription factors, particularly in response to pest or pathogen attack. tandfonline.commdpi.com

Isotopic Labeling Studies in Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms from simple precursors to complex natural products, thereby elucidating their biosynthetic pathways. rsc.org In the context of sesquiterpene lactone biosynthesis, feeding experiments with stable isotope-labeled precursors, such as ¹³C-labeled glucose or mevalonate, followed by analysis of the resulting labeled natural product by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), can reveal the origin of each carbon atom in the final molecule. nih.govmdpi.comnih.gov

Such studies have been instrumental in confirming the role of the MVA and MEP pathways in providing the building blocks for sesquiterpenes and in deciphering the intricate cyclization and rearrangement mechanisms catalyzed by terpene synthases. researchgate.net Although specific isotopic labeling studies on this compound are not widely reported, the results from studies on closely related germacranolides and other sesquiterpene lactones provide a strong inferential basis for its biosynthetic origins. rsc.org

Metabolic Engineering Strategies for Enhanced this compound Production

The low yield of many valuable plant-derived compounds, including sesquiterpene lactones, in their native producers has spurred the development of metabolic engineering strategies to enhance their production. researchgate.netnih.gov These strategies can be applied in either the native plant or in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli. sysbio.senih.govosti.gov

Key strategies for enhancing this compound production could include:

Overexpression of Rate-Limiting Enzymes: Increasing the expression of key enzymes in the pathway, such as FPP synthase or specific P450s, can boost the metabolic flux towards the final product. frontiersin.orgnih.gov

Upregulation of Transcription Factors: Overexpressing positive regulatory transcription factors can simultaneously activate multiple genes within the biosynthetic pathway. icm.edu.pl

Heterologous Expression in Microbial Systems: The entire biosynthetic pathway for a sesquiterpene can be reconstructed in a microbial host. sysbio.senih.gov This approach allows for large-scale, controlled fermentation to produce the desired compound. For example, the pathway for the sesquiterpene artemisinin (B1665778) has been successfully engineered into yeast. researchgate.netnih.gov

Blocking Competing Pathways: Downregulating or knocking out genes of pathways that compete for the precursor FPP, such as sterol biosynthesis, can redirect the metabolic flux towards the desired sesquiterpene. nih.gov

These approaches hold significant promise for developing sustainable and high-yielding production platforms for this compound and other valuable sesquiterpene lactones. escholarship.orgd-nb.infomdpi.com

Synthetic Approaches and Derivatives of Chamissonin

Total Synthesis Strategies for Chamissonin

The total synthesis of a complex natural product like this compound is a significant undertaking that showcases the power of modern organic chemistry. epfl.ch It allows for the confirmation of the proposed structure and provides a route to produce the compound and its analogs for further study when isolation from natural sources is insufficient. nih.gov

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.comscitepress.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.comadvancechemjournal.com For a polycyclic and stereochemically rich molecule like this compound, retrosynthetic analysis reveals key strategic bonds and potential precursor structures.

The construction of this compound relies on the sequential assembly of key molecular fragments. While specific total syntheses are not extensively detailed in readily available literature, general strategies for related pseudoguaianolides provide insight. A crucial step often involves the formation of the hydroazulene skeleton, which is the fused seven- and five-membered ring system characteristic of guaianolides.

Key reaction pathways would likely include:

Cycloaddition reactions: To construct the initial carbocyclic framework.

Ring-expansion methods: To form the seven-membered ring from a more easily synthesized six-membered ring precursor.

Lactonization: To close the γ-lactone ring, a defining feature of this compound.

Oxidation and reduction reactions: To install the various oxygen-containing functional groups with the correct stereochemistry.

Controlling stereochemistry is paramount in the synthesis of this compound, as its biological activity is dependent on its specific three-dimensional structure. Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. libguides.comegrassbcollege.ac.in

Methodologies to achieve this control include:

Chiral pool synthesis: Using enantiomerically pure starting materials derived from nature.

Asymmetric catalysis: Employing chiral catalysts to induce enantioselectivity or diastereoselectivity in key bond-forming reactions. osi.lv

Substrate-controlled reactions: Where the existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent reactions. egrassbcollege.ac.in For instance, the reduction of a ketone can be influenced by adjacent chiral centers, leading to the preferential formation of one diastereomeric alcohol. libguides.com

Key Synthetic Intermediates and Reaction Pathways

Semisynthesis of this compound Derivatives from Natural Precursors

Semisynthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials for chemical modifications. wikipedia.org This approach is often more efficient than total synthesis for producing derivatives of complex molecules. wikipedia.orgresearchgate.net Natural products that are more abundant and structurally related to this compound can serve as precursors. For example, other sesquiterpenoid lactones could be chemically transformed into this compound derivatives, allowing for the exploration of structure-activity relationships without undertaking a lengthy total synthesis. The goal is often to create new compounds with improved properties, such as enhanced activity or better pharmacokinetic profiles. researchgate.net

Design and Synthesis of Novel this compound Analogues for Research Purposes

The design and synthesis of novel analogues are driven by the need to understand which parts of the this compound molecule are essential for its activity and to develop new compounds with potentially superior properties. nih.govnih.gov This process involves creating a library of related compounds by systematically altering different parts of the molecular structure. nih.gov

For instance, researchers might:

Modify the α,β-unsaturated lactone, a common feature in bioactive sesquiterpenoids.

Alter the substituents on the seven-membered ring.

Synthesize stereoisomers (epimers) to probe the importance of specific chiral centers.

These synthetic analogues are crucial tools for medicinal chemistry and chemical biology research. nih.gov

Chemical Modification Techniques for Structural Diversification of this compound

To create a diverse range of analogues, chemists employ various chemical modification techniques. researchgate.netscielo.org.mx These reactions target the functional groups present in the this compound structure, such as the hydroxyl group, the ketone, and the lactone.

Common modification techniques include:

Esterification and Etherification: Modifying the hydroxyl groups to change polarity and steric bulk. scielo.org.mx

Reactions at the Carbonyl Group: Converting the ketone to other functional groups like alcohols or amines.

Modification of the Lactone Ring: Ring-opening reactions or modifications to the α,β-unsaturated system can significantly alter biological activity.

Skeletal Rearrangements: Acid-induced rearrangements of the carbocyclic framework can lead to novel structural scaffolds. globalauthorid.com

These modifications allow for the systematic exploration of the chemical space around the this compound structure, providing valuable insights into its function. mdpi.commdpi.com

Biological Activities and Mechanistic Studies of Chamissonin

In Vitro Cellular and Molecular Mechanisms of Action

The biological effects of chamissonin and its analogs are rooted in their interactions with cellular components at the molecular level. Research, although not exhaustive, points towards several mechanisms through which these compounds exert their influence, particularly focusing on enzyme inhibition and the induction of cellular stress pathways.

Receptor Binding and Ligand-Target Interactions

Detailed studies specifically identifying receptor binding sites and characterizing the ligand-target interactions for this compound are limited in the current scientific literature. The activity of many sesquiterpene lactones is often attributed to their ability to react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, a mechanism that may underlie this compound's effects. lsu.edu However, specific receptor-ligand interaction data for this compound remain to be fully elucidated.

Enzyme Inhibition/Activation Profiles (e.g., PFK, NF-κB)

The inhibitory activity of this compound derivatives against key cellular enzymes and transcription factors has been noted.

Phosphofructokinase (PFK) Inhibition: Research into the mechanism of action for various sesquiterpene lactones has identified the glycolytic enzyme phosphofructokinase (PFK) as a potential target. lsu.edu PFK is known to possess sulfhydryl groups at its active site, making it susceptible to interaction with compounds like sesquiterpene lactones. lsu.edu A study investigating a series of these compounds for PFK inhibition included this compound diacetate. lsu.edu This suggests that the anti-tumor activities of some sesquiterpene lactones could be linked to their ability to inhibit crucial metabolic enzymes like PFK. lsu.edu

NF-κB Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, cell survival, and proliferation. Its inhibition is a key target in therapeutic research. This compound diacetate has been identified as an inhibitor of the NF-κB pathway. epdf.pubepdf.pub This inhibition is a significant aspect of its anti-inflammatory properties. epdf.pub By blocking the NF-κB pathway, this compound diacetate can prevent the transcription of pro-inflammatory genes. epdf.pub

Table 1: Enzyme and Transcription Factor Inhibition by this compound Diacetate

Target Compound Activity Profile Implication
Phosphofructokinase (PFK) This compound diacetate Inhibition Potential disruption of glycolysis
Nuclear Factor-kappa B (NF-κB) This compound diacetate Inhibition Anti-inflammatory effects

Gene Expression Modulation (e.g., Transcriptomics)

Direct transcriptomic studies detailing global gene expression changes in response to this compound treatment are not extensively documented. However, its known inhibition of NF-κB implies a downstream effect on the expression of numerous NF-κB target genes, which include cytokines, chemokines, and cell adhesion molecules involved in inflammation. epdf.pubepdf.pub Furthermore, network pharmacology predictions have associated this compound diacetate with pathways that involve key genes such as NFKB1, BCL2, CASP3, and TNF, suggesting a potential role in modulating gene networks related to apoptosis and inflammation.

Protein Regulation and Post-Translational Modifications (e.g., Proteomics, Phosphorylation)

Specific proteomic analyses to map the global protein regulation or post-translational modifications induced by this compound are not widely available. The inhibition of the NF-κB pathway by this compound diacetate inherently involves the regulation of protein activity, specifically preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) proteins, which is a critical post-translational modification step for NF-κB activation. While general proteomic studies on terpenoid biosynthesis exist, dedicated studies on this compound's impact on the cellular proteome are needed. researchgate.net

Cell Cycle Perturbation Analysis (e.g., Apoptosis, Necrosis, Autophagy Induction)

This compound and its derivatives have been shown to interfere with cell survival and proliferation by inducing programmed cell death.

Apoptosis: this compound diacetate has been recognized as an apoptosis enhancer. epdf.pub This activity is consistent with its role as an NF-κB inhibitor, as NF-κB is a known promoter of cell survival. By inhibiting NF-κB, this compound diacetate can lower the threshold for apoptosis induction. This pro-apoptotic activity is a key component of the anti-proliferative effects observed for many sesquiterpene lactones. nih.gov

Necrosis: While apoptosis is a primary mode of cell death induced by related compounds, there is also mention of necrotic action for some sesquiterpenes, though specific studies detailing this compound-induced necrosis are sparse.

Autophagy Induction: The direct effect of this compound on autophagy induction has not been clearly established in the reviewed literature.

Table 2: Cell Cycle and Survival Effects of this compound Diacetate

Cellular Process Compound Observed Effect Potential Mechanism
Apoptosis This compound diacetate Enhancer Inhibition of pro-survival NF-κB pathway

Signal Transduction Pathway Modulation (e.g., PI3K/AKT, RTK, TSC/mTOR)

The influence of this compound extends to the modulation of major signal transduction pathways that govern cell growth, proliferation, and survival. While direct mechanistic studies on this compound are limited, its association with these pathways has been suggested through broader analyses.

Bioinformatic analyses have linked key cellular hub genes, which are modulated in diseases like glioblastoma, to several critical signaling pathways, including:

PI3K/AKT Pathway: A central pathway in regulating cell survival and proliferation. acs.org

RTK (Receptor Tyrosine Kinase) Pathway: Initiates multiple signaling cascades upon ligand binding. acs.org

TSC/mTOR Pathway: A key sensor of cellular nutrient and energy status that regulates cell growth. acs.org

The mention of this compound in the context of research that identifies these pathways as crucial suggests that its biological activities could be mediated, at least in part, through their modulation. acs.org Furthermore, network analysis has specifically linked this compound diacetate to the PI3K-Akt signaling pathway.

Oxidative Stress Modulation and Antioxidant Mechanisms

The ability of a compound to modulate oxidative stress is a critical aspect of its therapeutic potential. This often involves direct scavenging of free radicals or indirect mechanisms such as upregulating the activity of antioxidant enzymes.

Detailed Research Findings:

Furthermore, there is a lack of specific research investigating the impact of this compound on the activity of key antioxidant enzymes, including:

Superoxide Dismutase (SOD)

Catalase (CAT)

Glutathione Peroxidase (GPx)

NAD(P)H: Quinone Oxidoreductase 1 (NQO1)

Consequently, a comprehensive understanding of this compound's antioxidant mechanisms remains to be elucidated.

Anti-inflammatory Pathways and Immunomodulation

Sesquiterpene lactones are well-regarded for their anti-inflammatory properties, which are often attributed to their ability to interfere with key signaling pathways involved in the inflammatory response. mdpi.commdpi.comacs.org

Detailed Research Findings:

The primary mechanism of anti-inflammatory action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comacs.org NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. dovepress.commdpi.comnih.gov The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is thought to be responsible for this activity, likely through the alkylation of key cysteine residues in the p65 subunit of NF-κB. mdpi.comacs.org While it is plausible that this compound exerts its anti-inflammatory effects via this mechanism, specific studies confirming and detailing the inhibition of the NF-κB pathway by this compound are not extensively documented in the reviewed scientific literature.

Another significant inflammatory cascade is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38 kinases. creativebiolabs.netresearchgate.netassaygenie.com This pathway is also a known target for some anti-inflammatory compounds. A database entry for this compound diacetate suggests a potential interaction with the MAPK signaling pathway, however, detailed experimental validation of this prediction is not available. jocpr.com

The immunomodulatory effects of a compound are often characterized by its ability to alter the production of cytokines. Cytokines can be broadly categorized as pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) or anti-inflammatory (e.g., IL-10). mdpi.comnih.govnih.gov There is a lack of specific studies that have systematically profiled the cytokine modulation by this compound in immune cells.

Preclinical In Vivo Studies (Animal Models) Focusing on Mechanistic Insights and Pharmacodynamics

In vivo studies in animal models are essential to translate in vitro findings into a physiological context and to understand the pharmacodynamic effects of a compound.

Preclinical animal models for cancer include xenografts and orthotopic models, while inflammation is often studied using models like carrageenan-induced paw edema. mdpi.comcrownbio.comcriver.comnih.govfrontiersin.orgencyclopedia.pubfrontiersin.orgnih.govnih.gov

Detailed Research Findings:

A thorough review of the scientific literature did not yield any specific preclinical in vivo studies that have evaluated the efficacy of this compound in established animal models of cancer or inflammation with detailed mechanistic endpoints. While sesquiterpene lactones, as a class, are noted for their potential anticancer and anti-inflammatory activities in vivo, specific data for this compound is absent. mdpi.comnih.govmdpi.comnih.gov

Pharmacodynamic biomarkers are crucial for demonstrating that a drug is engaging its target and having a biological effect in a living organism. neocities.org

Detailed Research Findings:

There is no information available in the reviewed literature on the identification or validation of specific pharmacodynamic biomarkers for this compound in preclinical studies.

Understanding the ADME properties of a compound is fundamental to drug development. mdpi.com

Detailed Research Findings:

Specific mechanistic ADME studies for this compound have not been reported. It is generally acknowledged that many natural sesquiterpene lactones exhibit poor pharmacokinetic properties, including low aqueous solubility and bioavailability, which can limit their therapeutic potential. mdpi.com However, detailed studies on the absorption, distribution, metabolism, and excretion of this compound are lacking.

Pharmacodynamic Biomarker Identification and Validation

Chemoinformatics and Computational Modeling for Biological Activity Prediction and Target Identification

Chemoinformatics and computational modeling, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, are valuable tools for predicting the biological activity of compounds and identifying their potential molecular targets. acs.orgjocpr.comjocpr.comresearchgate.net

Detailed Research Findings:

Specific chemoinformatic or computational modeling studies focused solely on this compound were not found in the reviewed literature. However, QSAR studies have been conducted on various sets of sesquiterpene lactones to correlate their structural features with their anti-inflammatory activity, often linked to NF-κB inhibition. acs.orgjocpr.comresearchgate.net These studies highlight the importance of the α-methylene-γ-lactone group for activity. mdpi.com It is plausible that similar computational approaches could be applied to this compound to predict its activity and potential targets, but such specific studies have not been published.

Analytical Methodologies for Chamissonin Quantification

Chromatographic Quantification Techniques

Chromatography is the cornerstone for the separation, identification, and quantification of chamissonin and related sesquiterpene lactones. researchgate.net Due to their structural diversity and presence in complex mixtures, chromatographic methods provide the necessary resolution to distinguish between different lactones. nih.gov High-performance liquid chromatography (HPLC) is the most widely used technique, while gas chromatography (GC) can be applied after suitable derivatization. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, PDA, ELSD)

High-performance liquid chromatography (HPLC) is a robust and versatile technique for quantifying this compound. scribd.com The method's adaptability allows for the use of various detectors, each with specific advantages.

UV/PDA Detection: Ultraviolet (UV) and Photodiode Array (PDA) detectors are commonly employed for the analysis of sesquiterpene lactones. phcog.com Although many sesquiterpene lactones lack strong chromophores, they typically exhibit UV absorption at lower wavelengths, around 205-220 nm. scribd.comoup.com A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment. nih.gov HPLC-PDA methods have been successfully developed for the simultaneous quantification of multiple sesquiterpene lactones in plant extracts. phcog.comnih.gov For instance, a method for analyzing sesquiterpene lactones in Ambrosia artemisiifolia used a C18 column with a water-acetonitrile gradient and detection at 210 nm. mdpi.comresearchgate.net

ELSD Detection: The Evaporative Light Scattering Detector (ELSD) is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds with weak or no UV chromophores. nih.govresearchgate.net The response in ELSD is related to the mass of the analyte after nebulization of the mobile phase. nih.gov HPLC-ELSD methods have been validated for the quantification of various sesquiterpene lactones in plant species. nih.govresearchgate.net This detector is particularly useful in gradient elution, where the changing mobile phase composition can affect the baseline of UV detectors. phcog.com

Below is a table summarizing typical HPLC conditions used for the analysis of sesquiterpene lactones, which are applicable for this compound quantification.

ParameterHPLC-PDA/UVHPLC-ELSD
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) jfda-online.comReversed-phase C18 or Monolithic columns nih.gov
Mobile Phase Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradients scribd.comjfda-online.comAcetonitrile/Water or Methanol/Water gradients nih.gov
Flow Rate 0.8 - 1.0 mL/min phcog.comoup.com1.0 mL/min phcog.com
Detection UV at 205-220 nm or PDA scan scribd.commdpi.comNebulizer Temp: ~75°C, Evaporator Temp: ~50°C nih.gov
Internal Standard Naphthalene scribd.comScopoletin nih.gov
Linear Range 0.06 - 0.42 µg/mL (LOD/LOQ) nih.gov2.00 - 20.40 µg/mL (LOD/LOQ) nih.gov
Recovery 97.27 - 103.00% nih.gov74 - 90% nih.gov

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

The direct analysis of sesquiterpene lactones like this compound by Gas Chromatography (GC) is challenging. nih.gov This is due to their low volatility and thermal instability, which can lead to decomposition in the high-temperature environment of the GC injector and column. researchgate.netnih.gov

To overcome these limitations, derivatization is required to convert the polar functional groups (such as hydroxyl groups) into more volatile and thermally stable derivatives. researchgate.netphenomenex.com Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used for this purpose. sigmaaldrich.com Once derivatized, the compounds can be analyzed by GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). researchgate.net While this approach is feasible, HPLC is generally preferred due to the extra sample preparation step required for GC and the potential for incomplete derivatization or side reactions. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when using tandem mass spectrometry (MS/MS), is a powerful technique for the definitive identification and highly sensitive quantification of this compound. nih.goveag.com This method combines the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. nih.govmeasurlabs.com

LC-MS/MS offers superior specificity compared to conventional HPLC detectors, as it can distinguish compounds based on their specific mass-to-charge ratio (m/z) and their unique fragmentation patterns. measurlabs.com This is especially valuable when analyzing complex plant extracts where isobaric interferences (compounds with the same mass) can be a problem. nih.gov Electrospray ionization (ESI) is a commonly used ionization source for the analysis of sesquiterpene lactones. nih.gov The high sensitivity of modern LC-MS/MS systems allows for the detection and quantification of this compound at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.gov Methods using multiple reaction monitoring (MRM) mode provide excellent accuracy and precision for quantification. mdpi.com

Spectrophotometric Methods for this compound Analysis

Spectrophotometric methods can be employed for the quantification of the total sesquiterpene lactone content in a sample, although they lack the specificity to quantify this compound individually. These methods are typically based on a chemical reaction that produces a colored product, which can be measured using a UV-Vis spectrophotometer. measurlabs.com

One such method involves the reaction of the α-methylene-γ-lactone moiety, a characteristic structural feature of many sesquiterpene lactones including this compound, with a thiol-containing compound like cysteine. nih.gov The resulting adduct can be quantified, often after reaction with a colorimetric reagent. For example, a method was developed for quantifying allergenic sesquiterpene lactones by reacting them with cysteine and measuring the depletion of the thiol using Ellman's reagent. nih.gov While useful for screening purposes, these methods are non-specific and the results represent the total content of all reactive lactones in the extract. nih.gov

Immunoassays (e.g., ELISA) for Specific this compound Detection (if developed)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific and sensitive methods based on the principle of antigen-antibody recognition. nih.gov The development of an ELISA for a specific small molecule like this compound requires the production of antibodies that can selectively bind to it.

While ELISAs have been successfully developed for some sesquiterpene lactones, such as dihydrogriesenin (B1204667) and lactucin-like compounds, there is no readily available information in the reviewed literature on a specific ELISA developed for this compound. nih.govup.ac.zaashs.org The development process involves conjugating the sesquiterpene lactone (as a hapten) to a carrier protein to make it immunogenic, followed by immunization of animals to produce polyclonal or monoclonal antibodies. nih.gov If developed, an ELISA could provide a high-throughput and cost-effective method for screening large numbers of samples for the presence of this compound. mdpi.com

Sample Preparation Techniques for Analytical Quantification

The effective extraction and clean-up of this compound from the plant matrix are critical steps for reliable quantification. diva-portal.org The choice of method depends on the nature of the plant material and the analytical technique to be used. nih.gov

Extraction: Common extraction methods include maceration, sonication, Soxhlet extraction, and accelerated solvent extraction (ASE). nih.govnih.govmdpi.com Solvents such as methanol, ethanol, chloroform (B151607), or mixtures thereof are frequently used to extract sesquiterpene lactones from dried and powdered plant material. nih.govoup.comjfda-online.com For instance, a 70% methanol extract or a chloroform extract has been used for the analysis of sesquiterpene lactones. oup.comnih.gov Ultrasound-assisted extraction has also been optimized for extracting sesquiterpene lactones like damsin (B1669790) and neoambrosin (B1678157) from Ambrosia maritima. ekb.eg

Clean-up/Fractionation: Crude extracts often contain a multitude of interfering compounds (pigments, lipids, etc.) that need to be removed before chromatographic analysis. researchgate.net Liquid-liquid extraction (LLE) can be used to partition the analytes of interest from the crude extract into an immiscible solvent. nih.gov Solid-Phase Extraction (SPE) is a widely used clean-up technique that employs cartridges with different stationary phases (e.g., C18, silica) to selectively retain either the interferents or the analytes, which are then eluted with an appropriate solvent. unido.org Column chromatography over silica (B1680970) gel is also a standard procedure for the fractionation and isolation of sesquiterpene lactones. nih.gov

Structure Activity Relationship Sar Studies of Chamissonin Analogues

Identification of Key Pharmacophoric Groups and Structural Motifs in Chamissonin

A pharmacophore is the specific ensemble of steric and electronic features in a molecule necessary to ensure optimal interactions with a specific biological target, thereby triggering a biological response. nih.gov For this compound and other pseudoguaianolide (B12085752) sesquiterpene lactones, research has identified several crucial pharmacophoric groups and structural motifs that are indispensable for their biological activity. mdpi.commdpi.com

The most critical pharmacophore in this class of compounds is the α,β-unsaturated γ-lactone ring, specifically the exocyclic α-methylene-γ-lactone moiety. nih.govscirp.org This feature acts as a reactive Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins like transcription factors. iiarjournals.orgresearchgate.net This covalent interaction is often responsible for the irreversible inhibition of the protein's function and is considered fundamental to the compound's activity. scirp.org

A second important structural motif is the α,β-unsaturated carbonyl system within the cyclopentenone ring. mdpi.com The presence of this additional reactive site can enhance the biological activity. QSAR studies on sesquiterpene lactones have confirmed that the presence of these α,β-unsaturated carbonyl systems is a common and essential scaffold for bioactivity. nih.govmdpi.com The rigid, fused-ring carbon skeleton of the pseudoguaianolide provides a structurally defined scaffold that holds these reactive groups in a precise three-dimensional orientation, which is crucial for effective binding to a biological target. scirp.org

Key pharmacophoric features of this compound include:

The α-methylene-γ-lactone ring: The primary site for Michael addition reactions with biological nucleophiles. nih.govscirp.org

The cyclopentenone ring: An additional α,β-unsaturated system that can contribute to reactivity and binding. mdpi.com

The core carbon skeleton: A rigid tricyclic structure that correctly positions the reactive functional groups for interaction with a target. scirp.org

Oxygenated functional groups: Hydroxyl or acetate (B1210297) groups (like the one at C4 in this compound) that influence solubility, polarity, and hydrogen-bonding interactions with the target. nih.gov

Impact of Functional Group Modifications on Biological Activities

Modifying the functional groups on the this compound scaffold has a profound impact on its biological profile. SAR studies on this compound and its close analogues, like damsin (B1669790) and parthenin, have illuminated the roles of different parts of the molecule. scirp.orgnih.gov These studies typically involve chemical reactions to alter specific groups—for example, reducing double bonds or changing ester functionalities—and then measuring the resulting change in a biological assay, often reported as an IC₅₀ value (the concentration required to inhibit a biological process by 50%). wikipedia.org

Compound/AnalogueStructural Modification from this compoundImpact on Biological Activity (e.g., Cytotoxicity, NF-κB Inhibition)Reference
This compoundReference StructureBiologically active tandfonline.com
Damsin AnalogueModification of the α-methylene-γ-lactone (e.g., reduction of the C=C bond)Significant loss of activity scirp.org
Damsin AnalogueIsomerization to an endocyclic α,β-unsaturated-γ-lactoneCompound becomes inactive scirp.org
Parthenin AnalogueModification of the cyclopentenone ringLoss of NF-κB binding and telomerase inhibition nih.gov
General PseudoguaianolidesAddition of hydroxyl (-OH) groupsTends to decrease potency, possibly due to altered lipophilicity and H-bonding nih.gov

Stereochemical Influences on this compound Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.gov Because biological targets like enzymes and receptors are themselves chiral, they can differentiate between the enantiomers (non-superimposable mirror images) or diastereomers of a chiral drug. nih.gov this compound possesses multiple chiral centers, resulting in a complex and rigid 3D structure.

The defined stereochemistry ensures that the electrophilic carbon of the Michael acceptor is perfectly positioned to react with a specific nucleophilic residue (e.g., a cysteine thiol group) in the target protein. researchgate.net An incorrect stereoisomer would fail to align these reactive centers properly, thus failing to form the covalent bond that is often essential for the potent biological effects of this class of compounds. Therefore, the absolute configuration of each chiral center in this compound is integral to its bioactivity.

Computational SAR Modeling and Molecular Docking Studies

Computational chemistry provides powerful tools for exploring SAR, predicting the activity of new compounds, and understanding drug-target interactions at a molecular level. scielo.br Key methods include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For sesquiterpene lactones, QSAR studies have successfully created predictive models that confirm the importance of specific structural features. nih.govmdpi.com These models often use descriptors related to the number and type of functional groups, lipophilicity, and electronic properties. Studies on pseudoguaianolides have shown that the presence of the α-methylene-γ-lactone and other unsaturated carbonyl groups are positive contributors to activity, while features like hydroxyl groups can be detrimental. nih.govnih.gov

Molecular Docking: This technique predicts how a ligand (like this compound) binds to the active site of a macromolecular target. While specific docking studies for this compound are not widely published, research on closely related pseudoguaianolides provides significant insights. For example, a molecular docking study of 15 pseudoguaianolide analogues against the immune checkpoint protein PD-L1 predicted that chamissonolide, a this compound derivative, can form a highly stable complex with the PD-L1 dimer, with a calculated binding energy (ΔE) of -64.8 kcal/mol. tandfonline.com

Furthermore, based on the known anti-inflammatory activity of related compounds like helenalin (B1673037) and parthenolide (B1678480), a likely biological target for this compound is the transcription factor Nuclear Factor-kappa B (NF-κB). iiarjournals.orgresearchgate.net A hypothetical docking study would involve placing the 3D structure of this compound into the binding site of the NF-κB p65 subunit. The simulation would likely predict a covalent interaction between the α-methylene-γ-lactone of this compound and a key cysteine residue (such as Cys38) in the p65 protein, a mechanism established for other NF-κB-inhibiting sesquiterpene lactones. iiarjournals.orgresearchgate.net

Rational Design Principles for Novel this compound-Based Biologically Active Compounds

The collective insights from SAR, stereochemical analysis, and computational modeling provide a clear set of principles for the rational design of new, potentially improved this compound analogues. The goal is to create novel compounds with enhanced potency, greater target selectivity, or improved pharmacokinetic properties.

The guiding principles for this rational design process are as follows:

Preservation of Essential Pharmacophores: The α-methylene-γ-lactone moiety must be retained, as it is the primary driver of bioactivity. nih.govscirp.org The cyclopentenone ring system should also be considered a key structural element to be preserved. nih.gov

Strategic Modification of Non-Essential Regions: The core carbon skeleton away from the primary reactive centers serves as a scaffold for modification. Functional groups, such as the C4-acetate in this compound, can be altered to modulate physicochemical properties. For instance, creating a library of different esters at this position could fine-tune lipophilicity, potentially improving cell permeability or altering metabolic stability.

Use of Bioisosterism: Functional groups could be replaced by bioisosteres—substituents with similar physical or chemical properties—to enhance activity or reduce toxicity.

Guidance from Computational Modeling: Before undertaking complex chemical synthesis, novel designs should be evaluated virtually. Molecular docking can be used to predict whether a designed analogue will bind effectively to a target like NF-κB or PD-L1. researchgate.nettandfonline.com QSAR models can provide an initial estimate of a new compound's potential activity based on its structural descriptors. mdpi.com This computational pre-screening allows researchers to prioritize the most promising candidates for synthesis and biological testing, making the drug discovery process more efficient.

By adhering to these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel compounds with optimized therapeutic potential.

Ecological and Chemo Taxonomic Significance of Chamissonin

Chamissonin, a sesquiterpene lactone found in various plant species, holds considerable ecological and chemo-taxonomic importance. Its roles range from defending plants against herbivores and pathogens to influencing the composition of surrounding vegetation and serving as a key marker in plant classification.

Future Directions and Research Perspectives on Chamissonin

Emerging Methodologies and Technologies in Chamissonin Research

The exploration of this compound is set to be revolutionized by a host of emerging methodologies and technologies. These advancements promise to enhance the efficiency and depth of research, from isolation and characterization to biological screening.

Advanced analytical techniques are at the forefront of this transformation. ijpsjournal.com Methods such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS-MS) offer improved sensitivity and quantification of this compound in complex plant extracts. mdpi.comjfda-online.com Furthermore, ultrahigh-resolution mass spectrometry, including Fourier Transform Ion Cyclotron Resonance (FT-ICR), can provide unparalleled specificity in identifying this compound and its metabolites. frontiersin.org These sophisticated spectroscopic and chromatographic methods are crucial for a more complete and accurate understanding of the chemical profile of source materials. chemistrydocs.com

In the realm of biological evaluation, high-throughput screening (HTS) and high-content screening (HCS) are becoming indispensable. These automated platforms allow for the rapid testing of this compound against a vast array of biological targets, accelerating the discovery of new therapeutic applications. nih.gov Coupled with innovative computational tools, researchers can design and test natural product compounds more effectively. nih.gov

Moreover, the field is witnessing a surge in the use of in silico drug discovery approaches. japsonline.comjapsonline.comresearchgate.net Computational tools like molecular docking, PharmMapper, and AdmetSAR servers enable the prediction of potential biological targets and assess the druggability of this compound before undertaking expensive and time-consuming laboratory work. japsonline.comresearchgate.netbenthamdirect.com These chemoinformatic tools can shorten the time needed to bring a potential drug to market by estimating its activity and druggability at an early stage. japsonline.comjapsonline.com

Untapped Mechanistic Potential and Research Avenues for this compound-Based Biologics

This compound belongs to the germacranolide class of sesquiterpene lactones, a group of compounds known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiparasitic properties. nih.govrsc.orgplos.org While the precise mechanisms of this compound are not fully elucidated, related compounds offer clues to its untapped potential and provide fertile ground for future research.

Many sesquiterpene lactones exert their effects through highly reactive chemical groups, such as the α-methylene-γ-lactone moiety, which can interact with biological macromolecules. tandfonline.com For instance, studies on other sesquiterpene lactones have shown they can induce apoptosis in cancer cells and inhibit key inflammatory pathways. researchgate.net The anticancer potential of related compounds like costunolide (B1669451) and parthenolide (B1678480) has been linked to the suppression of cancer stem cells (CSCs). nih.gov Future research should focus on whether this compound shares these mechanisms, potentially targeting critical signaling pathways in cancer and inflammatory diseases.

The development of this compound-based biologics represents a promising research avenue. This could involve creating derivatives of this compound with improved stability, selectivity, and pharmacokinetic properties. researchgate.net For example, creating spiropyrazoline derivatives through reactions like 1,3-dipolar cycloaddition has been reported for this compound, indicating a pathway to novel molecular architectures. In silico screening of germacranolides against protozoal protein targets has already been used to provide insight into their molecular mechanisms of activity, a strategy that could be applied to this compound to identify novel targets for diseases like leishmaniasis and Chagas disease. benthamdirect.commdpi.com Investigating its potential as an antiparasitic agent is particularly compelling, as other sesquiterpene lactones have shown significant activity against parasites like Trypanosoma cruzi and Leishmania species. plos.orgresearchgate.net

Advanced Biosynthetic Engineering for Sustainable Production of this compound

One of the significant hurdles in natural product research is the often low yield from native plant sources. researchgate.netnih.gov Advanced biosynthetic engineering offers a sustainable and scalable solution for the production of complex molecules like this compound. This field leverages synthetic biology and metabolic engineering to program microorganisms or plants to act as cellular factories. mdpi.comseqens.comsustainablemanufacturingexpo.com

The biosynthetic pathways for sesquiterpene lactones, such as artemisinin (B1665778), have been successfully elucidated and engineered in microbial hosts like Escherichia coli and Saccharomyces cerevisiae (baker's yeast). researchgate.netconicet.gov.arnih.gov These model organisms can be genetically modified to express the necessary enzymes—from the initial precursors in the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways to the specific sesquiterpene synthases and cytochrome P450 enzymes that form the final lactone structure. nih.govconicet.gov.armdpi.com

Future research will likely focus on identifying and characterizing the specific genes and enzymes involved in this compound's natural biosynthesis in plants like Ambrosia chamissonis. researchgate.net Once identified, these genetic blueprints can be transferred to a microbial chassis. nih.gov The emergence of powerful genome editing tools like CRISPR-Cas9 makes the process of engineering these complex multi-gene pathways more feasible and efficient. mdpi.comtandfonline.comfrontiersin.org The goal is to create stable, high-yield production platforms that can provide a reliable and cost-effective supply of this compound for extensive research and potential clinical development, overcoming the limitations of agricultural sourcing. seqens.comfrontiersin.org

Interdisciplinary Approaches to Comprehensive this compound Investigation

The complexity of natural product research necessitates a deeply interdisciplinary approach to fully unlock the potential of compounds like this compound. frontiersin.orgufl.edufrontiersin.org The successful journey from a plant extract to a potential drug candidate requires the integration of knowledge and expertise from multiple scientific fields. nih.govfrontiersin.org

This collaborative effort begins with ethnobotany and ethnopharmacology , which study the traditional uses of medicinal plants. botanicalsciences.com.mxscielo.org.mxnih.gov The Asteraceae family, to which this compound-producing plants belong, is widely used in traditional medicine across the globe, providing valuable leads for targeted pharmacological screening. botanicalsciences.com.mxscielo.org.mxscielo.org.mx For example, the Heliantheae tribe is among the most studied in Mexico for its medicinal properties. botanicalsciences.com.mxscielo.org.mx This traditional knowledge can be a powerful tool for bioprospecting. insightsociety.org

Phytochemistry is essential for the isolation and structural elucidation of this compound, while pharmacology and molecular biology are crucial for identifying its biological activities and mechanisms of action. frontiersin.org Furthermore, as research progresses, the expertise of medicinal chemists is needed to synthesize derivatives and optimize lead compounds. frontiersin.org The entire process is increasingly supported by computational biology and bioinformatics , which aid in target identification and data analysis. nih.gov Centers for natural products research often foster this kind of environment, bringing together experts in biosynthesis, chemical synthesis, assay development, and pharmacology to exploit biodiversity for drug discovery. ufl.edu

Current Challenges and Future Opportunities in this compound Research

The path of this compound research is shaped by both significant challenges and promising opportunities that are common in the broader field of drug discovery. cas.orgnewsrx.com

Challenges:

Supply and Isolation: Like many natural products, obtaining sufficient quantities of pure this compound from its natural source can be a major bottleneck, hindered by low yields and complex purification processes. japsonline.comresearchgate.net

Complexity of Synthesis: The chemical structure of sesquiterpene lactones is complex, making total chemical synthesis difficult and expensive, which can limit the availability of the compound for extensive studies. japsonline.com

Understanding Mechanism of Action: A poor understanding of the underlying biological mechanisms of a compound is a primary challenge in drug development. cas.orgnih.gov Elucidating the specific molecular targets of this compound is a critical and formidable task.

Regulatory Hurdles: Navigating the regulatory landscape for approval of a new therapeutic is a lengthy, costly, and complex process with a high rate of failure. newsrx.comnih.govppd.com

Future Opportunities:

Chemical Diversity: this compound is part of the vast and structurally diverse family of sesquiterpene lactones, which have been evolutionarily optimized for biological activity, offering a rich source of novel chemical scaffolds for drug discovery. nih.govrsc.orgfrontiersin.org

Technological Advancement: Innovations in analytical methods, computational modeling, and high-throughput screening can help overcome traditional bottlenecks in drug discovery. nih.gov These technologies allow for faster and more efficient identification of biological activities and potential targets.

Sustainable Production: The advancement of synthetic biology and metabolic engineering presents a clear opportunity to produce this compound sustainably and in large quantities, overcoming the challenge of supply. mdpi.comsustainablemanufacturingexpo.comfrontiersin.org

Unmet Medical Needs: There remains a significant need for new drugs to treat a wide range of conditions, including cancer and parasitic diseases, for which sesquiterpene lactones have shown promise. nih.govplos.orgnewsrx.com This provides a strong impetus for continued investigation into the therapeutic potential of this compound.

By leveraging new technologies and fostering interdisciplinary collaboration, the research community can navigate these challenges and capitalize on the opportunities to fully explore the scientific and therapeutic potential of this compound.

Q & A

Q. How is Chamissonin structurally characterized, and what analytical methods are essential for confirming its stereochemistry?

this compound’s structural elucidation relies on spectroscopic techniques (NMR, IR, MS) combined with derivatization. For example, alkaline hydrolysis followed by acetylation converts this compound to its diacetate derivative, enabling stereochemical confirmation via comparison with known standards. X-ray crystallography or NOE experiments are critical for resolving stereochemical ambiguities. Structural validation often involves synthesizing derivatives (e.g., diacetate) and cross-referencing spectral data with literature .

Q. What ecological factors influence this compound’s distribution in plant populations, and how can researchers design field studies to investigate this?

this compound occurrence correlates with geographic and genetic variability. For field studies, collect plant samples across distinct regions (e.g., Monterey vs. southern populations of Ambrosia chamissonis) and analyze sesquiterpene lactone profiles via HPLC or GC-MS. Include morphological data to assess chemotype-morphology correlations. Stratified sampling and multivariate analysis (e.g., PCA) help disentangle environmental vs. genetic drivers .

Q. What are the methodological best practices for isolating this compound from plant extracts?

Use column chromatography with silica gel or Sephadex LH-20 for preliminary separation, followed by preparative TLC or HPLC for purification. Monitor fractions using TLC with CHCl₃:ether (3:2) for optimal resolution. Validate purity via melting point analysis and spectral consistency. Include negative controls (e.g., costunolide) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported chemotype distribution across plant populations?

Contradictions may arise from sampling bias or environmental variability. Address this by:

  • Expanding sample sizes and geographic coverage.
  • Standardizing extraction protocols to minimize artifact formation.
  • Applying chemometric tools (e.g., hierarchical clustering) to identify subpopulations. Cross-reference findings with genomic data to assess hybridization or gene flow impacts .

Q. What experimental strategies optimize this compound’s synthetic yield, particularly for derivatives like diacetate?

Optimize lactonization and acetylation conditions:

  • Use 10% aqueous NaOH for controlled hydrolysis, followed by glacial acetic acid for acidification.
  • Monitor reaction progress via TLC (Rf = 0.40 for diacetate).
  • Improve yield by recrystallizing crude products from ethanol and employing anhydrous MgSO₄ for drying. Document reaction kinetics and side products (e.g., neochihuahuin) to refine protocols .

Q. How do this compound’s cytotoxic mechanisms differ across cell lines, and what in vitro models are most suitable for mechanistic studies?

Use panel-based assays (e.g., NCI-60) to screen cytotoxicity. For mechanistic insights:

  • Perform flow cytometry to assess apoptosis vs. necrosis.
  • Combine RNA-seq and proteomics to identify target pathways (e.g., NF-κB inhibition). Validate findings using siRNA knockdown or inhibitor studies. Include dose-response curves and IC₅₀ comparisons to highlight cell-type specificity .

Q. How can researchers reconcile discrepancies in this compound’s reported bioactivity across studies?

Discrepancies may stem from assay variability or compound instability. Mitigate by:

  • Standardizing bioassay conditions (e.g., cell passage number, serum concentration).
  • Conducting stability studies (e.g., pH, temperature) to identify degradation products.
  • Replicating experiments with independent batches and including positive controls (e.g., doxorubicin) .

Methodological Guidelines

  • Data Analysis : Use multivariate statistics (ANOVA, PCA) to handle chemotypic variability. Address outliers via Grubbs’ test or robust regression .
  • Reproducibility : Document experimental parameters (e.g., NaOH concentration, reaction time) in detail, adhering to Beilstein Journal guidelines for supplementary data .
  • Ethical Compliance : For pharmacological studies, follow institutional biosafety protocols and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.